molecular formula C19H21N7O3 B2631401 ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate CAS No. 1448036-14-3

ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate

Cat. No.: B2631401
CAS No.: 1448036-14-3
M. Wt: 395.423
InChI Key: HTELZLVTAUDAIH-UHFFFAOYSA-N
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Description

Ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

This compound has several scientific research applications:

Preparation Methods

The synthesis of ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate involves multiple stepsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The reaction conditions typically involve heating under reflux and purification through crystallization or chromatography.

Chemical Reactions Analysis

Ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-(1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidine-3-amido)benzoate can be compared with other triazolo-pyrimidine derivatives, such as:

This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and antimicrobial properties, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 4-[[1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O3/c1-3-26-17-15(23-24-26)16(20-11-21-17)25-9-13(10-25)18(27)22-14-7-5-12(6-8-14)19(28)29-4-2/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTELZLVTAUDAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)C(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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